molecular formula C7H9N3O4 B1300217 (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 345637-69-6

(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1300217
CAS No.: 345637-69-6
M. Wt: 199.16 g/mol
InChI Key: BFNTYPOJGJVSTK-UHFFFAOYSA-N
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Description

(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C7H9N3O4 and its molecular weight is 199.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid and its derivatives are primarily used in synthesis and structural studies. A novel approach to synthesize 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, closely related to the requested compound, was developed, showcasing the versatility of these pyrazole derivatives in synthetic chemistry. The structure of these compounds is characterized using NMR, IR spectroscopy, and X-ray diffraction analysis, highlighting their importance in structural chemistry (Ozerova et al., 2015).

Coordination Chemistry

Studies on coordination chemistry involving pyrazole derivatives, including (3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino acetic acid, show their potential in forming complex structures with metals like cobalt(II) and copper(II). These studies are crucial for understanding the selective coordination properties of such ligands, which can be useful in developing new metal complexes (Hadda et al., 2007).

Organometallic Chemistry

In organometallic chemistry, compounds like bis(pyrazol-1-yl)acetic acid react with organometallics to form novel derivatives. For instance, its reaction with organotin compounds has been studied, resulting in derivatives with potential applications in fungicide, insecticide, and cytotoxicity studies (Wen et al., 2005).

Development of Antimicrobial Agents

Derivatives of this compound have been explored in the development of antimicrobial agents. New 4-diazopyrazole derivatives, obtained from reactions involving similar pyrazole compounds, have shown promising anti-staphylococcal activity, indicating their potential in medicinal chemistry (Raimondi et al., 2012).

Catalytic and Ligand Applications

This compound and related compounds serve as ligands in catalytic applications. Studies on palladium(II) complexes bearing pyrazole-based Schiff base ligands indicate their role in enhancing the catalytic efficiency and potential biomedical applications, such as in the treatment of cancer (Abu-Surrah et al., 2010).

Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-4-7(10(13)14)5(2)9(8-4)3-6(11)12/h3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNTYPOJGJVSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352297
Record name (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345637-69-6
Record name 3,5-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345637-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid
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(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid
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(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid
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(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid
Reactant of Route 5
(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid
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(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid

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